molecular formula C6H7ClN2OS B111599 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 129865-54-9

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B111599
CAS No.: 129865-54-9
M. Wt: 190.65 g/mol
InChI Key: WQEAFACWNKVEMO-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS: 129865-54-9) is a heterocyclic compound with the molecular formula C₆H₇ClN₂OS and a molecular weight of 190.65 g/mol . The molecule features a thiazole core substituted at the 2-position with a dimethylamino group (-N(CH₃)₂), a chloro (-Cl) group at the 4-position, and a formyl (-CHO) group at the 5-position. Its topology includes 4 hydrogen bond acceptors, 2 rotatable bonds, and a polar surface area of 61.4 Ų, indicating moderate solubility in polar solvents . The dimethylamino group acts as a strong electron donor, while the chloro and aldehyde groups contribute to its electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing fluorescent dyes and pharmaceutical scaffolds .

Properties

IUPAC Name

4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-9(2)6-8-5(7)4(3-10)11-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEAFACWNKVEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429330
Record name 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129865-54-9
Record name 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
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Preparation Methods

Chlorination Techniques

Chlorine incorporation at the 4-position is achieved via electrophilic substitution or halogen exchange. Thionyl chloride (SOCl₂) serves as the primary chlorinating agent, with patents demonstrating its use in converting hydroxymethyl or formyl groups to chlorinated derivatives. For instance, EP0308740A1 reports a 98% yield in dichloromethylthiazole synthesis using SOCl₂ and triethylamine at 90–95°C. Adapting this methodology, the target compound’s 4-chloro substituent is introduced via radical chlorination or nucleophilic displacement, depending on the precursor’s electronic environment.

Dimethylamino Group Installation

The dimethylamino group at position 2 is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. SNAr reactions require activating groups (e.g., nitro or chloro) at the 2-position, with dimethylamine serving as the nucleophile. A patent by CA2483482A1 highlights the use of AlCl₃ as a Lewis acid catalyst, facilitating amine incorporation at 0–15°C with 85–92% efficiency. Industrial methods employ phase-transfer catalysts to accelerate reaction kinetics, reducing processing times by 40% compared to traditional approaches.

Aldehyde Group Incorporation

The 5-carbaldehyde group is introduced via oxidation of hydroxymethyl precursors or direct formylation. TEMPO-mediated oxidation (as described in CA2483482A1) converts 5-hydroxymethylthiazole to the aldehyde with >99% purity under mild conditions (0–2°C, NaOCl). Alternatively, Vilsmeier-Haack formylation using POCl₃ and DMF achieves direct aldehyde installation, though this method risks overhalogenation and requires stringent temperature control.

Catalytic and Process Optimization

Role of Halogenation Catalysts

Trialkylamines (e.g., triethylamine) and pyridine derivatives enhance chlorination efficiency by neutralizing HCl byproducts. EP0308740A1 demonstrates that 0.01–0.1 mol% triethylamine increases dichloromethylthiazole yields from 75% to 98% by preventing side reactions. Similarly, AlCl₃ in dimethylamination steps improves regioselectivity, favoring 2-substitution over 4- or 5-position functionalization.

Temperature and Pressure Effects

  • Low-temperature regimes (0–25°C): Critical for amine coupling and oxidation steps to prevent aldehyde degradation.

  • High-temperature chlorination (80–95°C): Accelerates SOCl₂-mediated reactions but necessitates inert atmospheres to avoid thiazole ring decomposition.

  • Continuous flow systems: Reduce reaction times by 60% compared to batch processes, achieving 92% yield in aldehyde formation via precise residence time control.

Industrial-Scale Production Methodologies

ParameterBatch ProcessContinuous Flow
Yield 78–85%89–92%
Purity (HPLC) 95–97%98–99%
Throughput (kg/day) 50–100200–300
Catalyst Loading 5–10 mol%2–4 mol%
Energy Consumption High (heating/cooling)Low (steady-state)

Continuous flow synthesis (CFS) dominates industrial production, integrating inline analytics for real-time monitoring. A representative CFS protocol involves:

  • Thiazole ring formation in a microreactor at 110°C, 2.5 bar

  • Chlorination using SOCl₂ in a packed-bed reactor with triethylamine

  • Dimethylamination in a segmented flow system (20°C, 1.5 hr residence time)

  • TEMPO oxidation at 5°C with immediate quenching to stabilize the aldehyde.

Comparative Analysis of Synthetic Routes

Route A: Cyclocondensation → Chlorination → Amination

  • Advantages: High atom economy (82%), minimal purification steps

  • Disadvantages: Requires toxic SOCl₂ handling, 12–18 hr total process time

  • Yield: 76% (lab), 88% (industrial)

Route B: Prechlorinated Thiazole → Formylation → Amination

  • Advantages: Avoids high-temperature chlorination, suitable for heat-sensitive intermediates

  • Disadvantages: Lower overall yield (68%) due to multiple isolation steps

  • Purity: 91–93% by GC-MS

Route C: One-Pot Multistep Synthesis

  • Conditions: Microwave-assisted, 140°C, 45 min

  • Catalysts: Dual Pd/C and CuI system

  • Yield: 81% with 96% purity

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound exhibits significant efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL. It has also demonstrated antifungal properties against pathogens such as Cryptococcus neoformans, with MIC values between 2 and 16 µg/mL .
  • Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective growth inhibition .

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with various molecular targets enables the exploration of biological pathways and therapeutic targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling .

Material Science

In material science, this compound is employed in developing specialty materials, including polymers and coatings that benefit from its unique chemical properties. Its electronic characteristics make it suitable for applications requiring specific electronic properties .

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, contributing to the creation of effective pesticides and herbicides that protect crops from pests and diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological systems:

ParameterValue
Volume of DistributionModerate
Clearance RateModerate
Half-lifeApproximately 1.8 h

Studies suggest it is primarily metabolized in the liver and excreted via urine; however, low bioavailability following certain administration routes poses limitations for therapeutic use .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • In Vivo Efficacy in Mice : A study demonstrated that related thiazole derivatives administered at doses between 30 mg/kg and 50 mg/kg resulted in sterile cures for infections caused by Trypanosoma vivax in mouse models .
  • Cattle Pharmacokinetics : Research involving cattle showed effective tissue penetration of thiazole derivatives but raised concerns about injection site tolerability due to irritancy issues .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde -Cl (4), -N(CH₃)₂ (2), -CHO (5) C₆H₇ClN₂OS 190.65 Fluorescent dye precursor; high reactivity
4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde -Cl (4), -N(C₆H₅)₂ (2), -CHO (5) C₁₈H₁₃ClN₂OS 340.82 Styryl chromophores with strong fluorescence
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde -Cl (4), -NH(4-MeO-C₆H₄) (2), -CHO (5) C₁₁H₉ClN₂O₂S 268.72 Small-molecule scaffold for drug discovery
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid -Cl (4), -N(CH₃)₂ (2), -COOH (5) C₆H₇ClN₂O₂S 206.65 Acidic derivative for coupling reactions
2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde -OCH₃ (4), -N(CH₃)₂ (2), -CHO (5) C₇H₉N₂O₂S 185.22 Enhanced electron-donating capacity

Electronic and Reactivity Differences

  • Electron-Donating Groups: The dimethylamino group (-N(CH₃)₂) in the parent compound provides strong electron-donating effects, enhancing push-pull interactions in fluorescent dyes . In contrast, the diphenylamino group (-N(C₆H₅)₂) introduces steric bulk and reduced electron donation, shifting absorption/emission wavelengths in chromophores . Methoxyphenylamino substituents (-NH(4-MeO-C₆H₄)) combine electron donation (via methoxy) with hydrogen-bonding capability, broadening applications in medicinal chemistry .
  • Electrophilic Reactivity: The aldehyde group (-CHO) in the parent compound enables Knoevenagel condensations to form styryl dyes . Replacement with a carboxylic acid (-COOH) () increases polarity and enables amide bond formation, useful in peptide-like derivatives .

Biological Activity

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a thiazole ring, a dimethylamino group, and an aldehyde functional group, contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It can function as an agonist or antagonist at certain receptors, influencing cellular signaling.
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. This compound has shown promising results against various bacterial and fungal strains:

  • Bacterial Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against multidrug-resistant strains with notable Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL .
  • Fungal Activity : The compound has demonstrated antifungal properties, particularly against pathogens like Cryptococcus neoformans and dermatophytes. Studies indicate that it possesses fungicidal rather than fungistatic effects, with MIC values between 2 and 16 µg/mL for clinical isolates .

Anticancer Potential

Research into the anticancer properties of this compound indicates that it may inhibit the proliferation of various cancer cell lines:

  • In Vitro Studies : The compound has shown potent inhibitory effects on cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating effective growth inhibition. Its selectivity index suggests a favorable therapeutic window compared to normal cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed and distributed in biological systems:

ParameterValue
Volume of DistributionModerate
Clearance RateModerate
Half-lifeApproximately 1.8 h

Studies suggest that the compound is metabolized primarily in the liver and excreted via urine. However, its low bioavailability following certain administration routes has been noted as a limitation for therapeutic use .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • In Vivo Efficacy in Mice : A study demonstrated that a related thiazole derivative administered at doses between 30 mg/kg and 50 mg/kg resulted in sterile cures for infections caused by Trypanosoma vivax and other pathogens in mouse models .
  • Cattle Pharmacokinetics : Research involving cattle showed that while thiazole derivatives can penetrate tissues effectively, issues such as injection site tolerability were observed, necessitating further investigation into formulation improvements .

Q & A

Q. What advanced software tools assist in crystallographic data interpretation?

  • Methodological Answer : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) and ORTEP-3 for thermal ellipsoid visualization. For twinned crystals, employ TWINABS to correct absorption effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
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4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde

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